molecular formula C8H12O2 B3386190 Bicyclo[4.1.0]heptane-3-carboxylic acid CAS No. 710314-32-2

Bicyclo[4.1.0]heptane-3-carboxylic acid

Cat. No.: B3386190
CAS No.: 710314-32-2
M. Wt: 140.18 g/mol
InChI Key: WFRDCXXZMJFGCL-UHFFFAOYSA-N
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Description

Bicyclo[4.1.0]heptane-3-carboxylic acid: is an organic compound with the molecular formula C8H12O2 It is a derivative of bicyclo[410]heptane, a bicyclic hydrocarbon

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Simmons-Smith Reaction: One common method for synthesizing bicyclo[4.1.0]heptane derivatives involves the Simmons-Smith reaction.

    Photocatalytic Minisci Reaction: Another method involves the photocatalytic Minisci reaction, which introduces various functional groups at the bridgehead position of bicyclo[4.1.0]heptane derivatives.

Industrial Production Methods: While specific industrial production methods for bicyclo[41

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Bicyclo[4.1.0]heptane-3-carboxylic acid can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.

Major Products:

    Oxidation: Oxidized derivatives such as ketones or aldehydes.

    Reduction: Reduced forms such as alcohols.

    Substitution: Various substituted bicyclo[4.1.0]heptane derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Bicyclo[4.1.0]heptane-3-carboxylic acid is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine:

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of bicyclo[4.1.0]heptane-3-carboxylic acid depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Uniqueness: Bicyclo[4.1.0]heptane-3-carboxylic acid is unique due to its specific ring structure and the presence of a carboxylic acid functional group. This combination of features makes it a versatile compound for various chemical reactions and applications in scientific research.

Properties

IUPAC Name

bicyclo[4.1.0]heptane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-8(10)6-2-1-5-3-7(5)4-6/h5-7H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFRDCXXZMJFGCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2C1C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bicyclo[4.1.0]heptane-3-carboxylic acid
Reactant of Route 2
Bicyclo[4.1.0]heptane-3-carboxylic acid
Reactant of Route 3
Bicyclo[4.1.0]heptane-3-carboxylic acid
Reactant of Route 4
Bicyclo[4.1.0]heptane-3-carboxylic acid
Reactant of Route 5
Bicyclo[4.1.0]heptane-3-carboxylic acid
Reactant of Route 6
Bicyclo[4.1.0]heptane-3-carboxylic acid

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